Pritelivir mesylate

準備方法

AIC316 (メシル酸塩) の合成には、チアゾリルアミド化合物の生成が含まれます。 合成経路には、N-メチル-N-(4-メチル-5-スルファモイル-1,3-チアゾール-2-イル)-2-[4-(ピリジン-2-イル)フェニル]アセトアミドとメタンスルホン酸との反応によるメシル酸塩の生成が含まれます . 工業生産方法は、高純度と収率を確保するように設計されており、多くの場合、目的の製品品質を実現するために複数の精製工程が含まれます .

化学反応の分析

AIC316 (メシル酸塩) は、次のものを含むいくつかのタイプの化学反応を起こします。

酸化: この反応は特定の条件下で発生し、酸化誘導体の形成につながります。

還元: 還元反応は、化合物の官能基を修飾するために使用できます。

置換: さまざまな置換反応を実行して、分子にさまざまな置換基を導入できます。

これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまなハロゲン化剤などがあります。 形成される主要な生成物は、使用される特定の反応条件と試薬によって異なります .

科学研究への応用

AIC316 (メシル酸塩) は、幅広い科学研究への応用があります。

科学的研究の応用

Clinical Development

Pritelivir mesylate is currently in various phases of clinical trials:

- Phase III Trials : Focused on HSV infections, particularly genital herpes type 2 .

- Phase II Trials : Targeting genital herpes with promising results indicating a favorable likelihood of approval based on historical data .

Antiviral Efficacy

This compound has demonstrated significant antiviral properties against both HSV-1 and HSV-2. In vitro studies report an IC50 value of approximately 0.02 μM, indicating high potency against these viruses .

Comparative Studies

A series of comparative studies have highlighted pritelivir's efficacy relative to existing treatments like acyclovir and valacyclovir. For instance:

- In murine models, pritelivir showed a significantly lower effective dose compared to valacyclovir (ED50 values: HSV-1: 0.5 mg/kg vs. 17 mg/kg for valacyclovir) demonstrating superior efficacy in reducing viral loads and preventing lesions .

Combination Therapies

Research is also exploring the potential of this compound in combination therapies with other antiviral agents. This strategy aims to enhance treatment efficacy and minimize resistance development. The compound's unique mechanism allows it to be paired with traditional nucleoside analogues to potentially improve patient outcomes .

Comparative Efficacy Against HSV

| Treatment | Effective Dose (ED50) | Viral Load Reduction | Lesion Prevention |

|---|---|---|---|

| Pritelivir | 0.5 mg/kg | Significant | Yes |

| Valacyclovir | 17 mg/kg | Moderate | No |

| Acyclovir | 22 mg/kg | Moderate | No |

Solubility Profile

The solubility characteristics of this compound compared to its free base form are crucial for its formulation:

| Excipient | Saturated Solubility (mg/ml) |

|---|---|

| Pritelivir Free Base | 0.3 |

| This compound | 0.7 |

| PEG 400 | 78.7 |

| Glycerin | 0.5 |

This solubility data is essential for optimizing formulations for oral, topical, and vaginal administration routes.

Case Studies

- Animal Models : In studies involving immunocompetent mice infected with HSV-1, pritelivir administration led to a complete reduction in viral titers within two days post-treatment, showcasing its rapid action compared to other antivirals .

- Clinical Trials : Preliminary results from Phase II trials indicate that patients receiving this compound experienced fewer recurrences of genital herpes compared to those treated with standard therapies, suggesting a potential shift in treatment paradigms for this condition .

作用機序

AIC316 (メシル酸塩) は、HSV DNA 複製に不可欠なウイルスヘリカーゼ-プライマーゼ複合体を阻害することで、抗ウイルス効果を発揮します。 この酵素複合体を標的とすることで、AIC316 (メシル酸塩) はウイルスが遺伝物質を複製することを防ぎ、それによりウイルス量と感染の重症度を軽減します .

生物活性

Pritelivir mesylate (AIC-316, BAY 57-1293) is an emerging antiviral compound primarily under development for the treatment of herpes simplex virus (HSV) infections, including genital herpes (HSV-2) and herpes labialis. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanism of action, efficacy in clinical trials, and comparative studies with existing antiviral therapies.

Pritelivir functions as a helicase-primase inhibitor , targeting the viral helicase-primase complex essential for HSV replication. Specifically, it inhibits the enzymatic activity of the helicase and primase components, preventing viral DNA replication. This action occurs early in the HSV replication cycle, effectively blocking the expression of early and late viral genes and leading to a reduction in viral load within infected cells .

Clinical Development

This compound is currently in Phase III clinical trials, demonstrating promising results against both acyclovir-sensitive and acyclovir-resistant HSV strains. Previous studies have highlighted its superior efficacy compared to traditional antivirals like valacyclovir. For instance, in a comparative study involving 151 patients, Pritelivir showed a significant reduction in genital HSV shedding compared to valacyclovir (2.4% vs. 5.3% overall shedding rates) with a relative risk of 0.42 .

Table: Clinical Efficacy Comparison Between Pritelivir and Valacyclovir

| Efficacy Measure | Pritelivir (n=75) | Valacyclovir (n=76) | Relative Risk (95% CI) | P Value |

|---|---|---|---|---|

| Overall Genital HSV Shedding (%) | 2.4 | 5.3 | 0.42 (0.21 to 0.82) | .01 |

| Subclinical HSV Shedding (%) | 1.8 | 4.1 | 0.40 (0.20 to 0.81) | .01 |

| Lesional HSV Shedding (%) | 29.9 | 37.1 | 0.86 (0.22 to 3.30) | .76 |

Pharmacokinetics and Safety Profile

Pritelivir exhibits favorable pharmacokinetic properties, with good oral bioavailability and a half-life conducive for once-daily dosing regimens. Its safety profile has been assessed in various studies, showing tolerability similar to or better than existing treatments for HSV .

Resistance Studies

Resistance to antiviral therapies is a significant concern in managing HSV infections. Pritelivir has demonstrated effectiveness against drug-resistant strains, which is critical for immunocompromised patients who are more susceptible to severe HSV manifestations . Studies indicate that mutations in the helicase-primase complex can lead to resistance; however, Pritelivir maintains efficacy by binding simultaneously to both helicase and primase components .

Comparative Potency

In preclinical models, Pritelivir has shown significantly higher potency than existing antiviral agents such as acyclovir and ganciclovir, particularly against HSV-1 and HSV-2 strains . The effective dose (ED50) values indicate that Pritelivir is more effective at lower concentrations compared to these established treatments.

Table: Comparative Potency of Antiviral Agents

| Antiviral Agent | ED50 (mg/kg) | Relative Potency Compared to Pritelivir |

|---|---|---|

| Pritelivir | <1 | - |

| Acyclovir | >5 | Inferior |

| Ganciclovir | >2 | Inferior |

特性

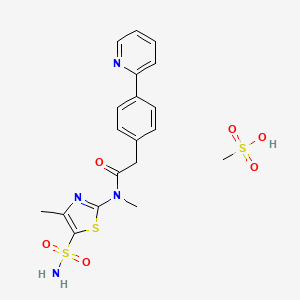

IUPAC Name |

methanesulfonic acid;N-methyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)-2-(4-pyridin-2-ylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3S2.CH4O3S/c1-12-17(27(19,24)25)26-18(21-12)22(2)16(23)11-13-6-8-14(9-7-13)15-5-3-4-10-20-15;1-5(2,3)4/h3-10H,11H2,1-2H3,(H2,19,24,25);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPAJHCGEURRDOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N(C)C(=O)CC2=CC=C(C=C2)C3=CC=CC=N3)S(=O)(=O)N.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1428333-96-3 | |

| Record name | Pritelivir mesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1428333963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PRITELIVIR MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQ8YD6U328 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。